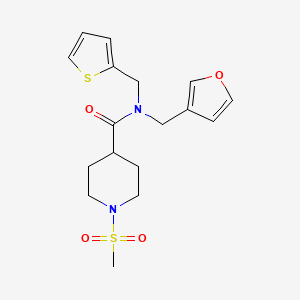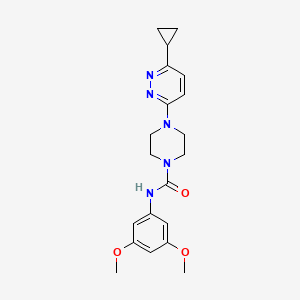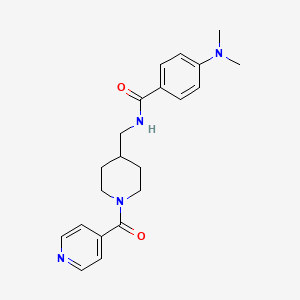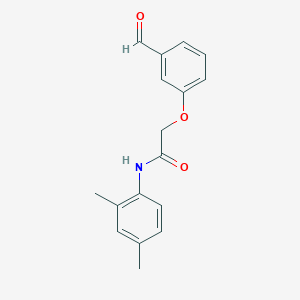
(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemistry and Biochemistry of Acrylamide Derivatives
Acrylamide, a compound related to "(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide," is extensively studied due to its wide range of applications and its presence in various industrial and food processes. Its chemistry and biochemistry have been deeply investigated, emphasizing its roles in industrial applications, including soil conditioning, wastewater treatment, and its use as a polymer in the cosmetic, paper, and textile industries. The formation of acrylamide in food through the Maillard reaction and its potential health impacts have been areas of significant research, highlighting the need for understanding its mechanisms of formation and effects to develop safer food processing methods and materials (Friedman, 2003).
Acrylamide in Water Treatment and Polymer Applications
The use of polyacrylamide, a polymer derived from acrylamide, has been explored for its effectiveness in water and wastewater treatment processes. Its role in enhancing solid/liquid separation in water containing suspended matter underscores its importance in environmental management. Research into the environmental fate of polyacrylamide-based flocculants in hydrosystems has summarized the mechanisms of transfer and degradation, which affect both polyacrylamide and the residual monomer of acrylamide. This review has shed light on the environmental and health considerations of using polyacrylamide in various industrial fields, particularly its potential for releasing toxic compounds during degradation processes (Guézennec et al., 2015).
Analytical Methods for Determining Antioxidant Activity
In the context of evaluating the chemical properties of substances like "this compound," understanding the methods used for determining antioxidant activity is crucial. A review on the analytical methods used in assessing antioxidant activity provides a comprehensive overview of various tests based on hydrogen atom transfer, electron transfer, and mixed methods. This knowledge is essential for evaluating the antioxidant potential of acrylamide derivatives and related compounds in scientific research, contributing to the development of new applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxy-3-prop-2-enylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-4-9-5-3-6-10(12(9)16)7-11(8-14)13(15)17/h2-3,5-7,16H,1,4H2,(H2,15,17)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVQVDXWIVZHI-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=C(C#N)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)




![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2541878.png)
![N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2541880.png)
![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)




